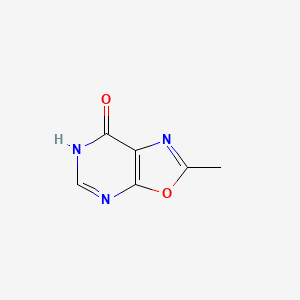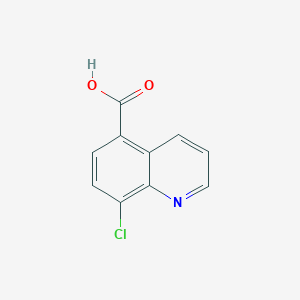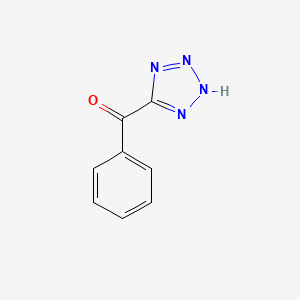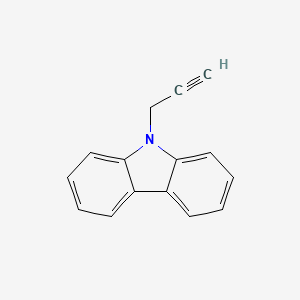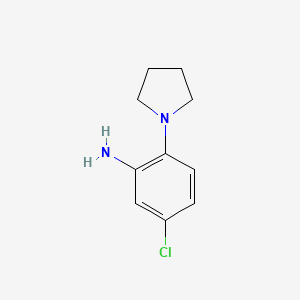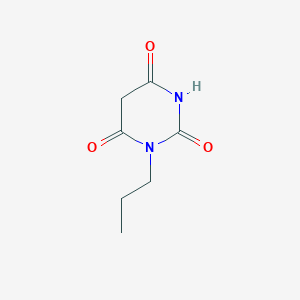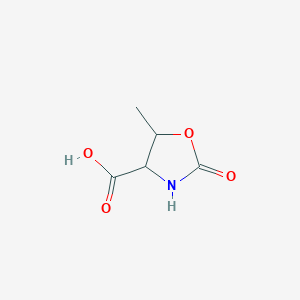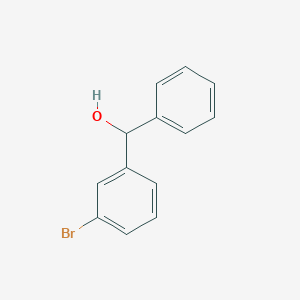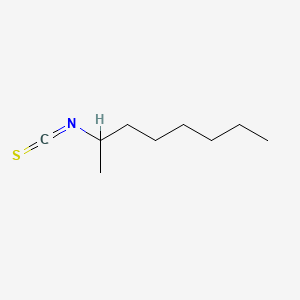
2-Isothiocyanatooctane
Descripción general
Descripción
Synthesis Analysis
Isothiocyanates, including 2-Isothiocyanatooctane, can be synthesized through several methods. A common approach involves the reaction of primary amines with carbon disulfide in the presence of catalysts such as 4-dimethylaminopyridine to form dithiocarbamates, which are then treated with halogens or dehydrating agents to yield isothiocyanates (Rong et al., 2021). Another method described involves the reaction of amines with phenyl chlorothionoformate via a one-pot or two-step process, offering a versatile route to synthesize alkyl and aryl isothiocyanates (Li et al., 2013).
Molecular Structure Analysis
The molecular structure of isothiocyanates plays a crucial role in their chemical behavior and reactivity. Isothiocyanates typically exhibit a linear arrangement around the isothiocyanate group, contributing to their ability to form stable complexes with metals and other substrates. The bond lengths and angles within the isothiocyanate group influence its nucleophilic and electrophilic properties, affecting its reactions with various reagents (Graham & Fenn, 1969).
Chemical Reactions and Properties
Isothiocyanates, including 2-Isothiocyanatooctane, participate in a wide range of chemical reactions. They are known for their ability to undergo cycloaddition reactions, such as the [2+2] and [2+2+2] cycloadditions with ketenes, leading to the formation of complex heterocyclic structures (Wang, Shen, & Ye, 2011). Isothiocyanates also react with oxime acetates under copper catalysis, forming 2-aminothiazoles through a process involving N-O bond cleavage and C-S/C-N bond formations (Tang et al., 2016).
Physical Properties Analysis
The physical properties of 2-Isothiocyanatooctane, such as boiling point, melting point, and solubility, are influenced by its molecular structure. The presence of the isothiocyanate group contributes to its polar character, affecting its solubility in organic solvents and water. These properties are crucial for its application in various chemical processes and formulations.
Chemical Properties Analysis
2-Isothiocyanatooctane exhibits typical chemical properties of isothiocyanates, including high reactivity towards nucleophiles due to the electrophilic character of the carbon atom in the -N=C=S group. This reactivity allows for the formation of thioureas, ureas, and other nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and agriculture (Eschliman & Bossmann, 2019).
Aplicaciones Científicas De Investigación
Molecular Structure and Isomerization Studies
The study of molecular structures and isomerization of isothiocyanate compounds, including 2-isothiocyanatooctane, has been explored in the context of isothiocyanato complexes. Research by Chowdhury et al. (2006) delved into the properties of such complexes, analyzing their formation, equilibrium, and behavior in different solvents. This area of research is significant for understanding the chemical properties and potential applications of isothiocyanates in various fields, including material science and catalysis (Chowdhury, Koshino, Canlier, Mizuoka, & Ikeda, 2006).
Chemopreventive Activities
Isothiocyanates, such as 2-isothiocyanatooctane, have been extensively studied for their chemopreventive properties against chronic-degenerative diseases like cancer, cardiovascular diseases, and neurodegeneration. Fimognari et al. (2012) highlighted the ability of isothiocyanates to react with biological nucleophiles and modify proteins, which is a key mechanism for their biological activity. This research is pivotal in understanding how isothiocyanates can be used in disease prevention and therapy (Fimognari, Turrini, Ferruzzi, Lenzi, & Hrelia, 2012).
Antimicrobial Properties
The antimicrobial activities of isothiocyanates, including 2-isothiocyanatooctane, have been a subject of research due to their potential usage against various pathogens. Studies such as those conducted by Dias, Aires, and Saavedra (2014) have demonstrated the efficacy of isothiocyanates against bacteria like methicillin-resistant Staphylococcus aureus (MRSA). This area of research is crucial for developing new antimicrobial agents in the face of increasing antibiotic resistance (Dias, Aires, & Saavedra, 2014).
Activation of Nrf2 and Antioxidant Enzymes
Isothiocyanates, including 2-isothiocyanatooctane, have been studied for their ability to activate the Nrf2 pathway and induce phase 2 and antioxidant enzymes. Ernst et al. (2011) researched the effects of various isothiocyanates on this pathway, highlighting their potential in protecting against oxidative stress and related diseases (Ernst, Wagner, Schuemann, Storm, Höppner, Döring, Stocker, & Rimbach, 2011).
Synthesis Methods
The synthesis of isothiocyanates, including 2-isothiocyanatooctane, has been a significant area of research due to their diverse applications. Studies like those by Eschliman and Bossmann (2019) have reviewed various synthetic methods for isothiocyanates, which are essential for their practical application in different fields, including pharmaceuticals and agriculture (Eschliman & Bossmann, 2019).
Monitoring Biological Processes
Research by Zhang et al. (2015) demonstrated the use of isothiocyanate-functionalized compounds as fluorescent bioprobes for imaging and monitoring biological processes such as mitophagy. Such studies are crucial for advancing biomedical research and diagnostics (Zhang, Kwok, Chen, Chen, Zhao, Yu, Lam, Zheng, & Tang, 2015).
Cancer Chemoprevention
The role of isothiocyanates in cancer chemoprevention has been a focus of several studies. For instance, Hecht (2000) summarized the data on isothiocyanates' inhibition of carcinogenesis in animal models, particularly in lung and esophageal cancer. Understanding these mechanisms is essential for developing effective cancer prevention strategies (Hecht, 2000).
Safety And Hazards
While specific safety and hazard information for 2-Isothiocyanatooctane is not available in the retrieved papers, isothiocyanates in general are known to be powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Safety data sheets for similar compounds may provide additional insights .
Direcciones Futuras
Propiedades
IUPAC Name |
2-isothiocyanatooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAAZXUXIQEORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80989728 | |
| Record name | 2-Isothiocyanatooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80989728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isothiocyanatooctane | |
CAS RN |
69626-80-8 | |
| Record name | 2-Octane isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069626808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isothiocyanatooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80989728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69626-80-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



